molecular formula C21H20N4O3S B2740984 2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 946269-84-7

2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2740984
CAS RN: 946269-84-7
M. Wt: 408.48
InChI Key: UZNYHXLGTCVMLQ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and mass spectroscopy . These techniques can provide information about the number and type of atoms in the compound, their spatial arrangement, and the functional groups present.

Scientific Research Applications

Pharmaceutical Research: Anticonvulsant and Tranquilizer Properties

This compound belongs to a class of chemicals that have shown promise in the development of new anticonvulsant and tranquilizer drugs . The structural features of the compound, particularly the thieno[3,2-d]pyrimidin moiety, are associated with central nervous system activity, which could be harnessed to create new treatments for epilepsy and anxiety disorders.

Antioxidant Research: Scavenging Free Radicals

Compounds with similar structures have been studied for their antioxidant properties, particularly in scavenging free radicals . This suggests potential applications in researching oxidative stress-related diseases or in the development of preservatives for food and cosmetic products.

Biofuel Additives: Oxygenated Fuel Additives

The compound’s derivatives could be explored as oxygenated additives to fuel . These additives can improve fuel efficiency and reduce emissions, contributing to the development of cleaner and more sustainable biofuels.

Catalysis: Molecular Precursors for Tin-Based Catalysts

Derivatives of the compound have been used as molecular precursors for the preparation of tin-based catalysts . These catalysts are important in various industrial processes, including the synthesis of polymers and fine chemicals.

Future Directions

Future research on this compound could involve further exploration of its potential antibacterial and antimycobacterial activities, as well as investigation of other potential biological activities. Additionally, research could be done to optimize its synthesis and improve its yield .

Mechanism of Action

Mode of Action

The mode of action of this compound is currently unknown. It has been reported that similar compounds have anticonvulsant and tranquilizer properties , suggesting that they may interact with targets in the nervous system.

Biochemical Pathways

Given its reported anticonvulsant and tranquilizer properties , it may be involved in modulating neurotransmitter signaling pathways.

Result of Action

The reported anticonvulsant and tranquilizer properties suggest that it may have a calming effect on the nervous system .

properties

IUPAC Name

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-4-28-15-7-5-14(6-8-15)24-16(26)10-25-11-22-18-17-12(2)9-13(3)23-20(17)29-19(18)21(25)27/h5-9,11H,4,10H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNYHXLGTCVMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide

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